![molecular formula C8H15N5O B1475906 2-(3-azidoazetidin-1-yl)-N-isopropylacetamide CAS No. 2098077-33-7](/img/structure/B1475906.png)
2-(3-azidoazetidin-1-yl)-N-isopropylacetamide
Overview
Description
The compound “2-(3-azidoazetidin-1-yl)-N-isopropylacetamide” is a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen . The presence of the azido group (-N3) and the isopropylacetamide group could suggest potential reactivity and applications in various fields such as drug synthesis or material science.
Synthesis Analysis
While specific synthesis methods for this compound are not available, azetidine derivatives are generally synthesized through multistep processes involving reactions such as cyclization, substitution, or addition .Molecular Structure Analysis
The compound contains an azetidine ring, which is a four-membered cyclic structure with one nitrogen atom. It also has an azido group (-N3), which is a functional group consisting of two nitrogen atoms connected by a double bond and a single bond to a third nitrogen atom.Chemical Reactions Analysis
The azido group is known for its high reactivity and can participate in various chemical reactions, such as the Staudinger reaction or Click Chemistry . The reactivity of the azetidine ring can also be influenced by the presence of the azido group and the isopropylacetamide group .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-propan-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-6(2)10-8(14)5-13-3-7(4-13)11-12-9/h6-7H,3-5H2,1-2H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVMXBWNVAMPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-azidoazetidin-1-yl)-N-isopropylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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